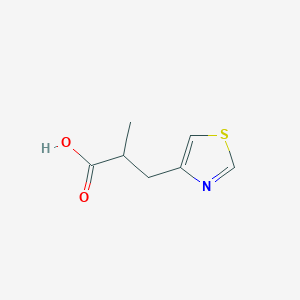![molecular formula C16H18FN3O3 B13350958 8-fluoro-4-hydroxy-N-[2-(4-morpholinyl)ethyl]-3-quinolinecarboxamide](/img/structure/B13350958.png)
8-fluoro-4-hydroxy-N-[2-(4-morpholinyl)ethyl]-3-quinolinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-fluoro-4-hydroxy-N-[2-(4-morpholinyl)ethyl]-3-quinolinecarboxamide is a synthetic compound belonging to the quinoline family. This compound is characterized by the presence of a fluorine atom at the 8th position, a hydroxyl group at the 4th position, and a morpholine ring attached via an ethyl linker to the nitrogen atom at the 3rd position of the quinoline ring. The unique structural features of this compound make it a subject of interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-fluoro-4-hydroxy-N-[2-(4-morpholinyl)ethyl]-3-quinolinecarboxamide typically involves the following steps:
Formation of the quinoline core: The quinoline core can be synthesized through cyclization reactions involving aniline derivatives and β-ketoesters.
Introduction of the fluorine atom: Fluorination can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions.
Hydroxylation: The hydroxyl group can be introduced via hydroxylation reactions using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Attachment of the morpholine ring: The morpholine ring can be attached through nucleophilic substitution reactions involving ethyl halides and morpholine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
化学反应分析
Types of Reactions
8-fluoro-4-hydroxy-N-[2-(4-morpholinyl)ethyl]-3-quinolinecarboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Amines, thiols, and other nucleophilic species
Major Products Formed
Oxidation: Formation of quinoline-4-one derivatives
Reduction: Regeneration of the hydroxyl group
Substitution: Formation of various substituted quinoline derivatives
科学研究应用
8-fluoro-4-hydroxy-N-[2-(4-morpholinyl)ethyl]-3-quinolinecarboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 8-fluoro-4-hydroxy-N-[2-(4-morpholinyl)ethyl]-3-quinolinecarboxamide involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites. The presence of the fluorine atom enhances its binding affinity and specificity, while the morpholine ring contributes to its solubility and bioavailability.
相似化合物的比较
Similar Compounds
- 6-fluoro-4-hydroxy-2-methylquinoline
- 8-fluoro-4-hydroxyquinoline
- 9-fluoro-7-hydroxy-3-methylquinoline
Uniqueness
8-fluoro-4-hydroxy-N-[2-(4-morpholinyl)ethyl]-3-quinolinecarboxamide is unique due to the presence of the morpholine ring, which imparts distinct physicochemical properties and enhances its potential biological activity. The combination of fluorine and hydroxyl groups also contributes to its unique reactivity and interaction with molecular targets.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
属性
分子式 |
C16H18FN3O3 |
|---|---|
分子量 |
319.33 g/mol |
IUPAC 名称 |
8-fluoro-N-(2-morpholin-4-ylethyl)-4-oxo-1H-quinoline-3-carboxamide |
InChI |
InChI=1S/C16H18FN3O3/c17-13-3-1-2-11-14(13)19-10-12(15(11)21)16(22)18-4-5-20-6-8-23-9-7-20/h1-3,10H,4-9H2,(H,18,22)(H,19,21) |
InChI 键 |
KGVFDGQLEUSHLJ-UHFFFAOYSA-N |
规范 SMILES |
C1COCCN1CCNC(=O)C2=CNC3=C(C2=O)C=CC=C3F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


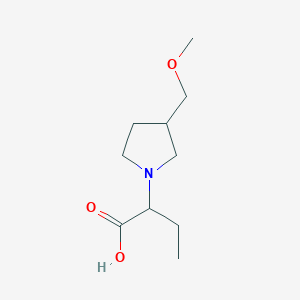
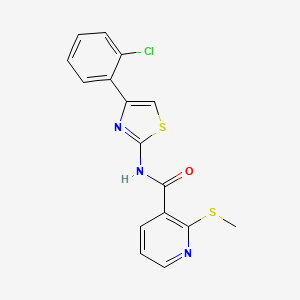
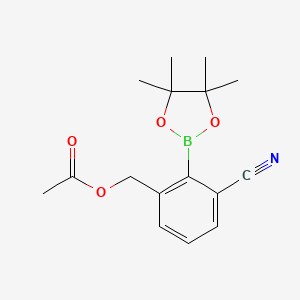
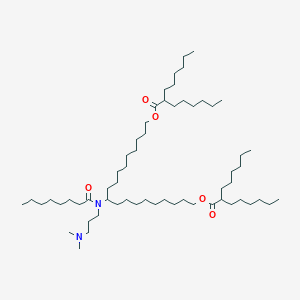
![6-[(4-Methoxyphenoxy)methyl]-3-[(methylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13350905.png)

![Rel-(1R,5S)-2-azabicyclo[3.3.1]nonane hydrochloride](/img/structure/B13350915.png)

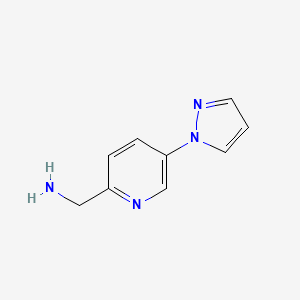
![{6-[2-(4-Chlorophenyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl isopropyl sulfide](/img/structure/B13350931.png)
